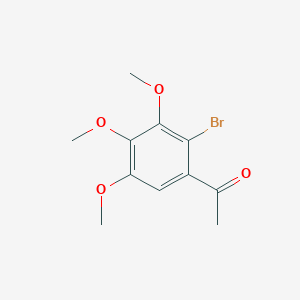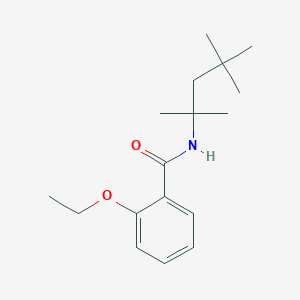
1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone , belongs to the class of aryl ketones. Its molecular formula is C₁₁H₁₃BrO₄ . This compound has found significance in chemical synthesis and modification processes due to its utility as a chemical protective group and as a starting material for novel compound creation.
Preparation Methods
Synthesis Routes and Reaction Conditions: Several synthetic routes exist for preparing 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone. One common method involves bromination of 3,4,5-trimethoxyacetophenone using bromine or a brominating agent. The reaction typically occurs under acidic conditions. The resulting bromoacetophenone is then treated with base to yield the target compound. Industrial production methods may vary, but these principles guide the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone participates in various chemical reactions:
Halogen Exchange Reactions: It serves as an effective chemical protective group, facilitating higher yield products via halogen exchange reactions.
Synthesis of α,β-Unsaturated Ketones: Valuable chalcone analogues can be synthesized using this compound.
Bromine (Br₂): Used for bromination.
Base (e.g., NaOH): Converts bromoacetophenone to the target compound.
Major Products: The major product is this compound itself.
Scientific Research Applications
Antifungal Activity: Derivatives of this compound exhibit moderate antifungal activity, making it a precursor for antifungal agents.
Chemical Protective Group: Its utility extends to chemical synthesis and modification processes.
Microtubule Disruption in Cancer Treatment: Researchers explore derivatives for their potential as microtubule-disrupting agents in cancer therapy.
Mechanism of Action
The precise mechanism by which 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related aryl ketones and brominated derivatives. Its uniqueness lies in its specific combination of bromine and trimethoxy groups.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
1-(2-bromo-3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3 |
InChI Key |
BNHOTOXEFJYCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-(3-cyclohexylpropanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036418.png)
![3-(2,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11036419.png)
![N-(2-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036428.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036435.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036439.png)
![1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11036459.png)
![4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11036476.png)


![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11036504.png)
![4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036511.png)
![N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B11036513.png)
